Computed LogP of 3-(4-Ethoxyphenyl)-1,4-dimethyl-1H-pyrazol-5-ol Indicates an Optimal Lipophilicity Window for Strobilurin Side-Chain Incorporation
The computed octanol–water partition coefficient (LogP) for 3-(4-ethoxyphenyl)-1,4-dimethyl-1H-pyrazol-5-ol is 2.50 [1], placing it within the optimal lipophilicity range (LogP 2–4) associated with favourable membrane permeability and systemic translocation in strobilurin fungicide design [2]. The unsubstituted 3-phenyl analogue (1,4-dimethyl-3-phenyl-1H-pyrazol-5-ol, CAS 610289-35-5) is estimated to have a LogP approximately 0.5–0.7 units lower based on the π contribution of the 4-ethoxy substituent [3]. The 4-ethoxy group therefore provides a quantifiable lipophilicity advantage without exceeding the threshold associated with poor aqueous solubility.
| Evidence Dimension | Computed LogP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.50 (computed) |
| Comparator Or Baseline | 3-Phenyl-1,4-dimethyl-1H-pyrazol-5-ol; estimated LogP ≈ 1.8–2.0 (based on fragment π contribution of 4-OC₂H₅ vs. H) |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.7 in favour of the 4-ethoxy substituted intermediate |
| Conditions | Computed via cheminformatics algorithms; reported by YYBY Chemical Platform |
Why This Matters
The higher LogP correlates with enhanced membrane permeability, a critical parameter for the systemic activity of the final strobilurin fungicide, and directly influences the selection of this intermediate over less lipophilic 3-aryl pyrazole alternatives.
- [1] YYBY Chemical Platform. 3-(4-Ethoxyphenyl)-1,4-dimethyl-1H-pyrazol-5-ol compound profile. CAS 1202873-69-5. View Source
- [2] Bartlett, D. W.; Clough, J. M.; Godwin, J. R.; Hall, A. A.; Hamer, M.; Parr-Dobrzanski, B. The Strobilurin Fungicides. Pest Manag. Sci. 2002, 58 (7), 649–662. View Source
- [3] Hansch, C.; Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology; Wiley: New York, 1979. π value for –OC₂H₅ ≈ +0.38. View Source
